(S)-(1R,3S,5R,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Anisodamine can be synthesized through the esterification of tropic acid with tropine. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods: Industrial production of anisodamine (hydrochloride) involves the extraction of the compound from plants like Anisodus tanguticus, followed by purification processes. The compound is then converted into its hydrochloride form for medical use .
Chemical Reactions Analysis
Types of Reactions: Anisodamine undergoes various chemical reactions, including:
Oxidation: Anisodamine can be oxidized to form anisodamine N-oxide.
Reduction: Reduction reactions can convert anisodamine to its corresponding alcohol derivatives.
Substitution: Anisodamine can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products:
Oxidation: Anisodamine N-oxide.
Reduction: Alcohol derivatives of anisodamine.
Substitution: Various substituted anisodamine derivatives.
Scientific Research Applications
Anisodamine (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Used in the treatment of acute circulatory shock, septic shock, and other cardiovascular disorders.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.
Mechanism of Action
Anisodamine exerts its effects primarily through antagonism of muscarinic acetylcholine receptors and α1 adrenergic receptors. By blocking these receptors, anisodamine inhibits the action of acetylcholine and norepinephrine, leading to vasodilation and improved blood flow in microcirculation. This mechanism is particularly beneficial in conditions like septic shock, where improved blood flow can be life-saving .
Comparison with Similar Compounds
Atropine: Another tropane alkaloid with similar anticholinergic properties but higher toxicity.
Scopolamine: Similar in structure and function but with more pronounced central nervous system effects.
Anisodine: A related compound with similar pharmacological effects but different therapeutic applications.
Uniqueness of Anisodamine: Anisodamine is unique in its balanced profile of anticholinergic and α1 adrenergic receptor antagonism, making it particularly effective in improving microcirculation without significant central nervous system side effects. This makes it a valuable therapeutic agent in the treatment of shock and other circulatory disorders .
Properties
CAS No. |
131674-05-0 |
---|---|
Molecular Formula |
C17H24ClNO4 |
Molecular Weight |
341.8 g/mol |
IUPAC Name |
[(1R,3S,5R,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrochloride |
InChI |
InChI=1S/C17H23NO4.ClH/c1-18-12-7-13(9-15(18)16(20)8-12)22-17(21)14(10-19)11-5-3-2-4-6-11;/h2-6,12-16,19-20H,7-10H2,1H3;1H/t12-,13-,14+,15+,16-;/m0./s1 |
InChI Key |
TXJYFXBXRUTHSF-YXGOVGSCSA-N |
Isomeric SMILES |
CN1[C@H]2C[C@@H](C[C@@H]1[C@H](C2)O)OC(=O)[C@H](CO)C3=CC=CC=C3.Cl |
Canonical SMILES |
CN1C2CC(CC1C(C2)O)OC(=O)C(CO)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
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